molecular formula C15H13N3O4 B14419606 4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide CAS No. 85562-35-2

4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide

Cat. No.: B14419606
CAS No.: 85562-35-2
M. Wt: 299.28 g/mol
InChI Key: RMEALJXTGNVWLE-KVPJWXAZSA-N
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Description

4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide is a hydrazone derivative known for its diverse biological activities. Hydrazones are compounds characterized by the presence of the azometine -NHN=C H- proton, which contributes to their significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide typically involves the condensation of 4-methylbenzoic acid hydrazide with 5-nitro-2-furaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Exhibits antimicrobial and antitumor activities, making it a candidate for drug development.

    Medicine: Potential use as an antimicrobial agent due to its activity against various bacterial strains.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide involves its interaction with biological targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antitumor effects. The hydrazone moiety can also form covalent bonds with nucleophilic sites in proteins, disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    Nifuroxazide: An intestinal antiseptic with a similar hydrazone structure.

    Isonicotinic acid hydrazide (Isoniazid): An antitubercular agent with a hydrazide moiety.

    4-Fluorobenzoic acid (5-nitro-2-furyl)methylene-hydrazide: Exhibits antibacterial activity.

Uniqueness

4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide is unique due to its specific combination of a 4-methylbenzoic acid moiety with a 5-nitro-2-furanyl group, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .

Properties

CAS No.

85562-35-2

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

4-methyl-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide

InChI

InChI=1S/C15H13N3O4/c1-11-4-6-12(7-5-11)15(19)17-16-10-2-3-13-8-9-14(22-13)18(20)21/h2-10H,1H3,(H,17,19)/b3-2+,16-10+

InChI Key

RMEALJXTGNVWLE-KVPJWXAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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